molecular formula C22H24N4O3S B4610111 2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4610111
M. Wt: 424.5 g/mol
InChI Key: NXRHSRSHGPKXJB-UHFFFAOYSA-N
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Description

2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the 3-Methylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 3-methylphenol in the presence of a suitable base.

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the intermediate with 4-phenylpiperazine under appropriate conditions.

    Final Coupling: The final product is obtained by coupling the piperazine derivative with the oxadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperazine ring, potentially leading to ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ring-opened products or reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially enhancing the compound’s binding affinity and selectivity. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-({5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-({5-[(3-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-6-5-9-19(14-17)28-15-20-23-24-22(29-20)30-16-21(27)26-12-10-25(11-13-26)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRHSRSHGPKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
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2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
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2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
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2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 5
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2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

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